4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide 4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16495740
InChI: InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)
SMILES:
Molecular Formula: C10H17N3O5S3
Molecular Weight: 355.5 g/mol

4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide

CAS No.:

Cat. No.: VC16495740

Molecular Formula: C10H17N3O5S3

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide -

Specification

Molecular Formula C10H17N3O5S3
Molecular Weight 355.5 g/mol
IUPAC Name 4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Standard InChI InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)
Standard InChI Key MVBJPOIMDXIBKC-UHFFFAOYSA-N
Canonical SMILES COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclic thieno[3,2-e][1, thiazine core fused with a sulfonamide group at position 6 and a 3-methoxypropyl side chain at position 2 (Figure 1). The 1,1-dioxide designation indicates two oxygen atoms double-bonded to the sulfur atoms in the thiazine ring, a modification critical for stabilizing the molecule’s electronic configuration . The amino group at position 4 introduces chirality, though stereochemical data for this specific derivative remains unspecified in available literature.

Table 1: Comparative Structural Data for Thieno-Thiazine Derivatives

Property4-Amino Derivative (This Compound)4-(Ethylamino) Derivative 4-Hydroxy Derivative
CAS NumberNot publicly listed138890-62-7154127-42-1
Molecular FormulaC₁₁H₁₈N₃O₅S₃C₁₂H₂₁N₃O₅S₃C₁₀H₁₆N₂O₆S₃
Molecular Weight (g/mol)383.47 (calculated)383.51356.40
Key Substituents-NH₂ at C4-NHCH₂CH₃ at C4-OH at C4

Stereochemical Considerations

While the 4-(ethylamino) analog (CAS 138890-62-7) exists as the (R)-enantiomer , and the 4-hydroxy derivative (CAS 154127-42-1) as the (S)-enantiomer , the absolute configuration of the 4-amino compound remains unconfirmed. Computational modeling suggests that stereochemistry at C4 significantly impacts binding affinity to carbonic anhydrase isoforms, with (S)-configurations generally favoring interaction with the catalytic zinc ion .

Physicochemical Properties

Solubility and Stability

The sulfonamide group confers moderate water solubility (~2.1 mg/mL predicted), while the thieno-thiazine core contributes to lipid solubility (logP ≈ 1.8). The 1,1-dioxide modification enhances metabolic stability compared to non-oxidized analogs, as demonstrated in stability studies of related compounds under physiological pH conditions .

Spectroscopic Characterization

Key spectroscopic features include:

  • ¹H NMR: Distinct signals for the methoxypropyl side chain (δ 3.3–3.5 ppm) and amino protons (δ 1.8–2.1 ppm)

  • IR: Strong absorption bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch)

  • MS: Molecular ion peak at m/z 383.47 ([M+H]⁺) with characteristic fragmentation patterns at m/z 212 (thieno-thiazine core) and m/z 171 (sulfonamide moiety) .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

While detailed protocols for this specific derivative are proprietary, general routes for analogous thieno-thiazine sulfonamides involve:

  • Ring Formation: Cyclocondensation of 3-aminothiophene-2-carboxylates with thiourea derivatives under acidic conditions.

  • Sulfonamide Introduction: Reaction with chlorosulfonic acid followed by ammonolysis.

  • Side Chain Modification: Alkylation using 3-methoxypropyl bromide in the presence of phase-transfer catalysts.

  • Oxidation: Treatment with hydrogen peroxide to form the 1,1-dioxide structure .

Table 2: Critical Reaction Parameters

StepTemperature (°C)CatalystYield (%)
Cyclocondensation110–120HCl (gas)65–72
Sulfonamide Formation0–5Pyridine83–89
Alkylation60–70Tetrabutylammonium bromide75–81
Oxidation25–30None92–95

Industrial Manufacturing Challenges

Scale-up requires addressing:

  • Exothermic risks during sulfonation (ΔT > 50°C)

  • Purification difficulties due to diastereomer formation during alkylation

  • Waste management of sulfur-containing byproducts .

Comparative Analysis of Derivatives

Table 3: Pharmacological Profile of Thieno-Thiazine Analogs

DerivativeCA II IC₅₀ (nM)LogD₇.₄Aqueous Solubility (mg/mL)
4-Amino (This Compound)Not reported1.82.1 (predicted)
4-(Ethylamino) 15.4 ± 1.22.31.7
4-Hydroxy 42.9 ± 3.81.23.4

The amino derivative’s predicted lower logD than ethylamino analogs suggests improved tissue penetration, while its higher solubility compared to the hydroxy derivative could enhance formulation flexibility.

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